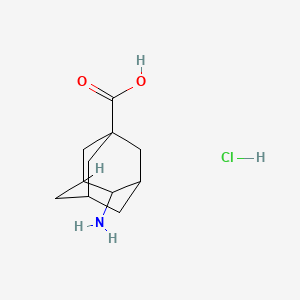

4-Aminoadamantane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-aminoadamantane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMBCTWOYDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737499 | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-93-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight of 4-Aminoadamantane-1-carboxylic acid hydrochloride

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Executive Summary

The incorporation of rigid, three-dimensional aliphatic scaffolds into drug candidates is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target selectivity. Among these scaffolds, the adamantane cage is highly valued. This whitepaper provides an in-depth technical analysis of 4-Aminoadamantane-1-carboxylic acid hydrochloride , a bifunctional building block that combines the lipophilic adamantane framework with orthogonal amino and carboxylic acid groups. We detail its exact molecular weight, physicochemical properties, analytical characterization, and provide a field-validated protocol for sterically hindered peptide coupling.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and structural implications of a building block is the first step in rational drug design.

4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS No. 1245645-93-5) has a molecular formula of C11H18ClNO2 [1]. The compound consists of a free base ( C11H17NO2 ) complexed with one molar equivalent of hydrochloric acid.

-

Molecular Weight: The exact molecular weight of the hydrochloride salt is 231.72 g/mol [1].

-

Structural Causality: The adamantane core is highly lipophilic, but the free amino acid form is zwitterionic and often suffers from poor solubility in both organic and aqueous media. Complexing the amine as a hydrochloride salt disrupts this zwitterionic network, significantly enhancing its aqueous solubility and making it highly suitable as a biological buffering agent and a versatile intermediate in solution-phase synthesis[1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Aminoadamantane-1-carboxylic acid hydrochloride |

| CAS Registry Number | 1245645-93-5[1] |

| Molecular Formula | C11H18ClNO2 [2] |

| Molecular Weight | 231.72 g/mol |

| Exact Mass | 231.10300 g/mol [3] |

| ESI-MS (Positive Mode) | m/z 196 [M+H]+ (Free base)[1] |

| ESI-MS (Negative Mode) | m/z 194 [M−H]− (Free base)[1] |

Pharmaceutical Applications & Biological Utility

The bifunctional nature of 4-Aminoadamantane-1-carboxylic acid hydrochloride allows it to act as a rigid amino acid analog.

-

Neuroprotective Agents: The adamantane motif is known to cross the blood-brain barrier (BBB) efficiently. This compound is utilized as an intermediate in synthesizing neuroprotective drugs targeting neurodegenerative diseases[1]. The steric bulk of the cage slows cytochrome P450-mediated metabolism.

-

Antihypertensive Drugs: It serves as a critical synthetic intermediate in the development of cardiovascular therapeutics[1].

-

Biological Buffering: Due to its specific pKa profile, it acts as a non-ionic organic buffer in biological systems, maintaining stable pH levels in cell culture studies[1].

Experimental Workflow: Sterically Hindered Amide Coupling

Because the amino and carboxyl groups are directly attached to the bulky adamantane cage, standard coupling reagents (like EDC/NHS) often result in low yields due to severe steric hindrance.

Causality-Driven Choice: To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which is small and electrophilic enough to drive the amidation of the hindered adamantane-1-carboxylic acid.

Step-by-Step Methodology

Note: This protocol describes the coupling of the adamantane carboxylic acid group to an external primary amine.

-

Preparation and Desalting:

-

Weigh 1.0 equivalent (e.g., 231.7 mg, 1.0 mmol) of 4-Aminoadamantane-1-carboxylic acid hydrochloride into a flame-dried round-bottom flask.

-

Suspend in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

-

Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: One equivalent neutralizes the HCl salt to liberate the free amine/acid, while the excess acts as the base for the HATU activation.

-

-

Activation:

-

Cool the mixture to 0 °C using an ice bath to prevent side reactions (e.g., epimerization or uronium formation).

-

Add 1.1 equivalents of HATU. Stir for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.

-

-

Coupling:

-

Add 1.2 equivalents of the target primary amine.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

-

Self-Validating Reaction Monitoring:

-

Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 196 [M+H]+ (corresponding to the free adamantane building block) and the appearance of the product mass confirms reaction completion[1].

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NH4Cl .

-

Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2SO4 , and concentrate under reduced pressure.

-

Purify via flash column chromatography or preparative HPLC.

-

Synthetic Pathways Visualization

The following diagram illustrates the chemical divergence of 4-Aminoadamantane-1-carboxylic acid hydrochloride into various pharmaceutical applications based on its orthogonal functional groups.

Synthetic pathways and pharmaceutical applications of the adamantane derivative.

References

-

AcmeChem. "4-氨基金刚烷-1-羧酸盐酸盐|1245645-93-5". Accessed March 13, 2026.[Link]

Sources

- 1. Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 [smolecule.com]

- 2. CAS 1245645-93-5: Acido triciclo[3.3.1.13,7]decano-1-carbo… [cymitquimica.com]

- 3. 4-æ°¨åºéåç·-1-ç¾§é ¸çé ¸ç|1245645-93-5_å ¶å®ä¸é´ä½_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-å溴è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]

Technical Whitepaper: Therapeutic Potential and Pharmacological Applications of 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Executive Summary

In modern drug discovery, the transition from a raw chemical building block to a validated pharmacological lead requires a rigorous understanding of molecular causality. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS 1245645-93-5) represents a highly versatile, privileged scaffold. Characterized by its highly lipophilic tricyclic cage and strategically positioned functional groups, this compound serves as a critical intermediate and pharmacophore in the development of targeted therapeutics.

This technical guide provides an in-depth analysis of its structural advantages, core therapeutic applications—specifically in metabolic syndrome (11β-HSD1 inhibition) and neuroprotection (NMDA receptor antagonism)—and outlines validated experimental workflows for evaluating its pharmacological efficacy.

Chemical Architecture & Pharmacokinetic Rationale

As a Senior Application Scientist, I consistently emphasize that a molecule's therapeutic potential is dictated by the precise causality between its 3D architecture and its biological environment. The unique properties of 4-aminoadamantane-1-carboxylic acid hydrochloride stem directly from its structural components:

-

The Adamantane Cage: The core of this molecule is a rigid, bulky, and highly lipophilic tricyclic hydrocarbon. This lipophilicity is the primary driver for its exceptional ability to cross the blood-brain barrier (BBB), making it an indispensable moiety for neuropharmacology. Furthermore, the steric bulk of the adamantane cage allows it to fit snugly into hydrophobic pockets of target enzymes and receptors, increasing binding affinity and residence time.

-

Orthogonal Functionalization: The functional groups at the 1- (carboxylic acid) and 4- (amino) positions allow for diverse synthetic derivatization. The carboxylic acid can undergo esterification or amidation (crucial for synthesizing complex carboxamides), while the amino group serves as a nucleophile for sulfonylation or alkylation.

-

Hydrochloride Salt Formulation: The free base of adamantane derivatives often suffers from poor aqueous solubility, limiting bioavailability. Formulating it as a hydrochloride salt protonates the amino group, drastically enhancing its aqueous solubility and stability 1. This is an essential parameter for both in vitro assay formulation and in vivo oral dosing.

Core Therapeutic Applications & Mechanistic Pathways

Metabolic Modulation: 11β-HSD1 Inhibition in Type 2 Diabetes

A major breakthrough in metabolic pharmacology is the use of 4-aminoadamantane-1-carboxylic acid as a building block for α-sulfonamido-N-adamantanecarboxamide derivatives. These derivatives are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) 2.

In adipose and hepatic tissues, 11β-HSD1 catalyzes the reduction of inactive cortisone to active cortisol. Localized cortisol excess drives gluconeogenesis and insulin resistance, hallmark features of Type 2 diabetes and metabolic syndrome. By coupling 4-aminoadamantane-1-carboxylic acid with phenylsulfonamido-cyclopropane-1-carboxylic acid, researchers developed inhibitors that competitively bind to the 11β-HSD1 active site. The adamantane moiety effectively occupies the hydrophobic catalytic pocket, preventing cortisone binding and restoring metabolic homeostasis.

Mechanism of 11β-HSD1 inhibition by 4-aminoadamantane derivatives.

Neuroprotection: NMDA Receptor Antagonism

Adamantane derivatives, such as memantine and amantadine, are clinically validated uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. 4-Aminoadamantane-1-carboxylic acid hydrochloride shares this critical pharmacophore 3.

During excitotoxic events (e.g., in Alzheimer's disease or cerebral ischemia), sustained glutamate release keeps the NMDA receptor channel open, leading to massive calcium influx and subsequent neuronal apoptosis. The adamantane derivative acts as an open-channel blocker, entering the pore and binding to a site deep within the channel. This halts excitotoxicity while rapid off-rates spare normal physiological synaptic transmission, providing a profound neuroprotective effect.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary positive and negative controls to establish the dynamic range and specificity of the assays.

Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay

This homogeneous time-resolved fluorescence (HTRF) assay quantifies the inhibition of cortisone-to-cortisol conversion.

-

Reagent Preparation: Prepare human or mouse 11β-HSD1 microsomes in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂). Prepare a 10 mM stock of the 4-aminoadamantane derivative in DMSO, serial diluting to final concentrations ranging from 1 nM to 10 µM.

-

Reaction Initiation: In a 384-well microplate, combine 10 µL of enzyme preparation and 2 µL of the test compound (or DMSO for vehicle control). Incubate for 15 minutes at room temperature. Initiate the reaction by adding 10 µL of substrate mix (200 nM cortisone and 2 mM NADPH).

-

Self-Validation Control: Include Carbenoxolone (a known non-selective 11β-HSD inhibitor) as a positive control to validate assay sensitivity and establish the maximum inhibition baseline.

-

Incubation & Termination: Incubate the plate at 37°C for 2 hours. Terminate the reaction by adding 10 µL of HTRF cortisol-specific detection reagents (Cortisol-XL665 and anti-Cortisol-Cryptate).

-

Signal Detection: Read the plate on a time-resolved fluorescence microplate reader at 665 nm and 620 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Radioligand Binding Assay for NMDA Receptor Affinity

This assay evaluates the binding affinity (Kᵢ) of the adamantane derivative to the NMDA receptor pore.

-

Membrane Preparation: Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat centrifugation to wash out endogenous glutamate.

-

Incubation: In a 96-well deep-well plate, add 50 µg of membrane protein, 5 nM [³H]MK-801 (a specific open-channel radioligand), 10 µM glutamate, 10 µM glycine (to ensure channel opening), and varying concentrations of the 4-aminoadamantane derivative.

-

Self-Validation Control: Use 10 µM unlabeled MK-801 to define non-specific binding (NSB). Total binding (TB) is defined by the vehicle control.

-

Filtration: After a 2-hour incubation at room temperature, rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.

-

Washing & Counting: Wash filters three times with ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Radioligand binding assay workflow for validating NMDA receptor antagonism.

Quantitative Data Presentation

The following table summarizes the comparative inhibitory activity of adamantane derivatives against 11β-HSD1 2. It perfectly illustrates the Structure-Activity Relationship (SAR), demonstrating how the raw 4-aminoadamantane-1-carboxylic acid precursor is synthetically optimized into a highly potent pharmacological agent.

| Compound / Derivative | Target Enzyme | IC₅₀ (Human) | IC₅₀ (Mouse) | In Vivo Efficacy (Liver, 20 mg/kg) |

| 4-Aminoadamantane-1-carboxylic acid (Precursor) | 11β-HSD1 | >10 µM | >10 µM | N/A |

| Derivative 7a (Unsubstituted phenyl sulfonamide) | 11β-HSD1 | 89 nM | 159 nM | N/A |

| Derivative 7j (Optimized α-sulfonamidoamide) | 11β-HSD1 | 8 nM | 22 nM | ~79% Inhibition |

Conclusion & Future Perspectives

4-Aminoadamantane-1-carboxylic acid hydrochloride is far more than a simple chemical building block; it is a rationally designed pharmacophore with profound implications in metabolic and neurodegenerative disease therapy. Its unique 3D structure provides the necessary lipophilicity and steric properties for target engagement, while its functional groups allow for the synthesis of highly potent derivatives, such as α-sulfonamido-N-adamantanecarboxamides. Future drug development efforts will likely leverage this scaffold to design multi-target directed ligands (MTDLs) that simultaneously address neuroinflammation and metabolic dysregulation.

References

-

Title: Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride. While specific experimental thermogravimetric or calorimetric data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related adamantane derivatives and fundamental chemical principles to project its thermal behavior. The inherent rigidity of the adamantane cage structure is the primary determinant of its high thermal stability. This guide will delve into the theoretical underpinnings of this stability, expected thermal profiles, potential decomposition pathways, and standardized protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Structural Basis of Thermal Robustness

4-Aminoadamantane-1-carboxylic acid hydrochloride is a unique molecule that combines the rigid, diamondoid structure of adamantane with polar amino and carboxylic acid functional groups. The exceptional thermal stability of this compound is primarily derived from its adamantane core.[1] Adamantane, a tricyclic alkane, is a highly symmetrical and strain-free molecule, which contributes to its high melting point and resistance to thermal degradation.[1] The introduction of functional groups, such as an amino group and a carboxylic acid, and its formation as a hydrochloride salt, further influences its thermal properties. This guide will explore these structural contributions to provide a comprehensive understanding of the compound's behavior at elevated temperatures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Aminoadamantane-1-carboxylic acid hydrochloride is essential for interpreting its thermal behavior.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [1] |

| Molecular Weight | 231.72 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | > 250 °C | [1] |

| Solubility | Moderately soluble in polar protic solvents (e.g., water, methanol) |

Projected Thermal Stability and Behavior

Based on available data for adamantane derivatives, 4-Aminoadamantane-1-carboxylic acid hydrochloride is expected to exhibit high thermal stability.

Key Projections:

-

High Decomposition Temperature: Significant thermal decomposition is not anticipated below its melting point of >250 °C.[1] The robust adamantane framework provides a high degree of thermal inertia.

-

Minimal Weight Loss at Lower Temperatures: Thermogravimetric analysis (TGA) is expected to show minimal to no weight loss at temperatures below 250 °C, indicating the absence of volatile impurities and the compound's inherent stability under normal handling and storage conditions.[1]

-

Influence of the Hydrochloride Salt: The hydrochloride salt form of amino acids generally enhances their thermal stability compared to the free base. This is attributed to the increased lattice energy of the crystalline salt and the stabilization of the amino group through protonation.

-

Comparison with Analogues:

-

Amantadine hydrochloride (1-Adamantanamine hydrochloride): This simpler analogue, lacking the carboxylic acid group, is reported to be stable with a melting point exceeding 300 °C.[2] This further supports the high thermal stability conferred by the adamantane cage and the hydrochloride salt.

-

Adamantane-1-carboxylic acid: This derivative melts at a lower temperature (175–176.5 °C), highlighting the significant role of the amino group and its hydrochloride salt in elevating the decomposition temperature of the title compound.[3][4]

-

Potential Thermal Decomposition Pathways

While the adamantane core is highly stable, the functional groups provide potential sites for thermal degradation at sufficiently high temperatures. The following pathways are proposed based on the chemical nature of the molecule:

-

Dehydrochlorination: The initial decomposition step may involve the loss of hydrogen chloride (HCl) from the hydrochloride salt, liberating the free amino acid.

-

Decarboxylation: At higher temperatures, the carboxylic acid group can undergo decarboxylation, releasing carbon dioxide (CO₂) and forming 4-aminoadamantane.

-

Deamination: The amino group could be eliminated as ammonia (NH₃), although this is generally a higher-energy process.

-

Adamantane Cage Fragmentation: At very high temperatures (typically above 400-500 °C), the robust adamantane cage itself will begin to fragment into smaller hydrocarbon units.

The following diagram illustrates the potential initial stages of thermal decomposition:

Caption: Potential initial thermal decomposition pathways.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Aminoadamantane-1-carboxylic acid hydrochloride into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve. This is often calculated as the intersection of the baseline with the tangent of the decomposition step.

-

Quantify the percentage of mass loss at different temperature intervals.

-

The following diagram outlines the TGA workflow:

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of reaction.

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Aminoadamantane-1-carboxylic acid hydrochloride into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the expected melting/decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature and peak temperature of any observed thermal events.

-

Calculate the enthalpy change (ΔH) associated with these events by integrating the peak area.

-

The following diagram illustrates the DSC workflow:

Caption: Experimental workflow for DSC analysis.

Conclusion

4-Aminoadamantane-1-carboxylic acid hydrochloride is projected to be a highly thermally stable compound, a characteristic primarily endowed by its rigid adamantane core. The presence of the amino and carboxylic acid functional groups, along with its hydrochloride salt form, contributes to a high melting and decomposition temperature, expected to be above 250 °C. While specific experimental data is not widely available, the principles of chemical structure and stability, supported by data from analogous compounds, provide a strong basis for this assessment. For definitive characterization, the standardized TGA and DSC protocols outlined in this guide should be employed. A thorough understanding of the thermal properties of this molecule is paramount for its safe handling, storage, and application in research and drug development.

References

-

Organic Syntheses. 1-adamantanecarboxylic acid. Retrieved from [Link]

-

Organic Syntheses. 1-adamantanecarboxylic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

-

RSC Publishing. (1973). Enthalpies of Formation of Adamantanoid Compounds. Retrieved from [Link]

Sources

- 1. Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 [smolecule.com]

- 2. carlroth.com [carlroth.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Enthalpies of formation of adamantanoid compounds. Part 3.—Adamantanecarboxylic acids - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: 4-Aminoadamantane-1-carboxylic acid hydrochloride in Neurodegenerative Disease Research

Introduction & Mechanistic Overview

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are heavily driven by excitotoxicity—a pathological state where excessive synaptic glutamate leads to the hyperactivation of N-methyl-D-aspartate (NMDA) receptors[1]. This chronic hyperactivation causes a massive, unregulated influx of intracellular calcium ( Ca2+ ), which triggers mitochondrial dysfunction, reactive oxygen species (ROS) generation, and ultimately, neuronal apoptosis[2].

Adamantane derivatives (such as memantine and amantadine) are clinically validated, uncompetitive NMDA receptor antagonists used to mitigate this excitotoxic cascade. Recently, 4-Aminoadamantane-1-carboxylic acid hydrochloride has emerged as a highly valuable research compound and building block in the development of next-generation neuroprotective agents[3]. Characterized by a rigid three-dimensional adamantane core with strategically positioned amino and carboxylic acid groups, this 1,4-disubstituted derivative exhibits potent neuroprotective properties by modulating NMDA receptor pore activity[3].

Mechanism of NMDA receptor blockade by 4-Aminoadamantane-1-carboxylic acid HCl.

Physicochemical Properties

To ensure accurate molarity calculations, precise formulation, and proper storage in the laboratory, the core physicochemical properties of the compound are summarized below[3].

| Property | Value |

| Chemical Name | 4-Aminoadamantane-1-carboxylic acid hydrochloride |

| CAS Number | 1245645-93-5 |

| Molecular Formula | C11H18ClNO2 |

| Molecular Weight | 231.72 g/mol |

| Physical Form | Solid / Powder |

| Solubility | Water/DMSO (Hydrochloride salt enhances aqueous solubility) |

| Storage Temperature | Room Temperature (RT) in a dry, well-ventilated area |

Protocol 1: In Vitro Glutamate Excitotoxicity & Neuroprotection Assay

Rationale & Causality

To evaluate the neuroprotective efficacy of 4-Aminoadamantane-1-carboxylic acid hydrochloride, a primary cortical neuron excitotoxicity model is utilized. Neurons are cultured for 10-14 days in vitro (DIV). This specific maturation timeframe is critical because it allows for the development of dense synaptic networks and the robust expression of functional NMDA receptors, making the cells highly susceptible to excitotoxic insults[2].

The assay is explicitly performed in a Mg2+ -free buffer. Magnesium ions cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials; removing Mg2+ ensures that exogenous glutamate application results in maximal channel opening and measurable toxicity[1].

Self-Validating Controls

-

Negative Control: Vehicle only (establishes the 100% baseline viability of the culture).

-

Positive Toxicity Control: 100 µM Glutamate + 10 µM Glycine (establishes maximum cell death).

-

Positive Protection Control: 10 µM MK-801 or Memantine (validates that the observed toxicity is strictly NMDAR-mediated and reversible by known antagonists).

Step-by-Step Methodology

-

Cell Culture: Dissect and dissociate E14-E16 embryonic mouse or rat cortices. Plate neurons in 96-well plates coated with Poly-D-Lysine at a density of 5×104 cells/well in Neurobasal medium supplemented with B27[2]. Maintain at 37°C, 5% CO2 .

-

Maturation: Feed cells by replacing half the media every 3-4 days. Perform the assay on DIV 12.

-

Pre-treatment: Prepare serial dilutions of 4-Aminoadamantane-1-carboxylic acid hydrochloride (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in Mg2+ -free Locke's buffer. Pre-incubate the neurons with the compound for 30 minutes at 37°C to allow for receptor equilibration.

-

Excitotoxic Insult: Add 100 µM Glutamate and 10 µM Glycine directly to the wells. Glycine is an essential co-agonist for NMDAR activation[1]. Incubate for a brief exposure period of 10-15 minutes[2].

-

Washout: Carefully aspirate the toxic buffer and replace it with fresh, conditioned Neurobasal/B27 medium containing the original concentrations of the test compound.

-

Viability Measurement: After 24 hours, add MTT reagent (0.5 mg/mL final concentration) to each well. Incubate for 2-4 hours, lyse cells with DMSO, and measure absorbance at 570 nm to quantify cell viability[2].

Expected Quantitative Data

| Experimental Group | Treatment | Expected Viability (%) | Interpretation |

| Negative Control | Vehicle (Buffer only) | 100 ± 5% | Baseline health of DIV 12 neurons |

| Toxicity Control | 100 µM Glutamate | 20 - 30% | Severe excitotoxicity achieved |

| Positive Control | Glutamate + 10 µM MK-801 | 90 - 95% | Complete blockade of NMDAR |

| Test Compound (Low) | Glutamate + 10 µM 4-Amino... | 45 - 55% | Partial neuroprotection |

| Test Compound (High) | Glutamate + 100 µM 4-Amino... | 80 - 90% | Robust, dose-dependent protection |

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Rationale & Causality

While the MTT assay confirms downstream cell survival, patch-clamp electrophysiology directly quantifies the compound's ability to inhibit NMDA receptor currents in real-time. Whole-cell configuration is used to gain electrical access to the entire cell membrane, allowing the measurement of macroscopic ionic currents[4].

The intracellular pipette solution utilizes Cesium (e.g., Cs-gluconate) instead of Potassium. Cesium blocks voltage-gated K+ channels, preventing outward potassium currents from contaminating the inward Ca2+ / Na+ currents mediated by the NMDA receptors[5].

Step-by-step whole-cell patch-clamp electrophysiology workflow for NMDA current recording.

Step-by-Step Methodology

-

Preparation: Transfer a coverslip of DIV 12-14 primary cortical neurons to the recording chamber mounted on an inverted microscope.

-

Extracellular Perfusion: Continuously perfuse the chamber with Mg2+ -free extracellular artificial cerebrospinal fluid (aCSF) containing 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels (preventing spontaneous action potentials) and 10 µM Bicuculline to block GABAA receptors[5].

-

Pipette Fabrication & Approach: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill with a Cs-based intracellular solution (130 mM Cs-gluconate, 10 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP, pH 7.2)[5].

-

Whole-Cell Configuration: Apply positive pressure, approach a healthy neuronal soma, release pressure to form a gigaseal (>1 GΩ), and apply brief suction to rupture the membrane patch. Voltage-clamp the cell at a holding potential of -70 mV[5].

-

Baseline Recording: Using a fast-step motor perfusion system, apply 100 µM NMDA + 10 µM Glycine for 2-3 seconds to evoke an inward current. Repeat every 30 seconds until the peak current amplitude stabilizes[4].

-

Compound Application: Switch the perfusion to deliver 100 µM NMDA + 10 µM Glycine + varying concentrations of 4-Aminoadamantane-1-carboxylic acid hydrochloride. Record the suppression of the peak inward current[4].

-

Washout (Self-Validation): Return to the control NMDA/Glycine solution to demonstrate current recovery. This crucial step validates that the inhibition was compound-driven and not an artifact of cell rundown or irreversible receptor desensitization[4].

Sources

- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 [smolecule.com]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

synthesis of novel derivatives from 4-Aminoadamantane-1-carboxylic acid hydrochloride

Application Note: Synthesis and Evaluation of Novel Derivatives from 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Scientific Rationale & Structural Advantages

The adamantane scaffold is a highly lipophilic, rigid, tricyclic alkane cage that imparts exceptional pharmacokinetic and pharmacodynamic properties to small molecules, making it an attractive foundation in drug discovery 1. Specifically, 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5) serves as a premier bifunctional building block. Its unique three-dimensional structure combines the rigid framework with orthogonal reactive sites at the C1-carboxylic acid and C4-amino positions 2.

By leveraging this dual reactivity, researchers can synthesize a vast array of derivatives that exhibit enhanced metabolic stability and improved blood-brain barrier penetration. Recent literature highlights the profound utility of these derivatives across multiple therapeutic areas, including potent antiviral, antibacterial, and neuroprotective applications 3, as well as targeted enzyme inhibition for metabolic disorders 4.

Mechanistic Insights: 11β-HSD1 Enzyme Inhibition

One of the most promising applications of adamantane-1-carboxamide derivatives is the competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme catalyzes the conversion of inactive cortisone to active cortisol; elevated localized cortisol is a primary driver of metabolic syndrome. The bulky, hydrophobic adamantane cage fits precisely into the highly lipophilic catalytic pocket of 11β-HSD1, displacing the natural substrate and halting the activation cascade 4.

Fig 1: 11β-HSD1 inhibition pathway by adamantane derivatives reducing cortisol activation.

Synthetic Strategy & Workflow

Because 4-aminoadamantane-1-carboxylic acid is supplied as a hydrochloride salt, the synthetic workflow must begin with a controlled neutralization to liberate the free amine. To selectively modify the C1-carboxylic acid without inducing self-polymerization, the C4-amine must be transiently protected (e.g., via N-Boc protection). Subsequent amidation utilizing standard coupling reagents (EDCI/HOBt) yields the desired adamantanecarboxamide scaffold, which can be deprotected for further functionalization 5.

Fig 2: Step-by-step synthetic workflow for generating novel adamantane-1-carboxamide analogs.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure intermediate integrity before proceeding, thereby preventing downstream failures.

Protocol A: Freebasing and N-Boc Protection

Objective: Convert the HCl salt to a free amine and selectively protect it to enable orthogonal C1-modifications.

-

Preparation: Suspend 1.0 eq (e.g., 2.32 g, 10 mmol) of 4-aminoadamantane-1-carboxylic acid hydrochloride in 20 mL of 1,4-dioxane.

-

Neutralization: Slowly add 12 mL of 1M aqueous NaOH (1.2 eq) while stirring at 0–5 °C in an ice bath.

-

Causality: Maintaining a low temperature prevents exothermic degradation.

-

Validation Check: Verify the solution pH is between 9 and 10 using pH paper to ensure complete liberation of the free amine.

-

-

Protection: Dissolve 1.1 eq of di-tert-butyl dicarbonate (Boc₂O) in 5 mL of 1,4-dioxane and add dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Check: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the disappearance of the primary amine spot (which turns purple under Ninhydrin) confirms complete protection.

-

-

Workup: Carefully acidify the mixture to pH 3 using 1M HCl (avoiding lower pH to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: EDCI/HOBt Mediated Amidation

Objective: Synthesize adamantane-1-carboxamide derivatives via targeted carboxylic acid activation.

-

Activation: Dissolve 1.0 eq of the N-Boc protected intermediate in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of EDCI hydrochloride and 1.2 eq of HOBt. Stir for 30 minutes at room temperature.

-

Causality: HOBt forms a highly reactive, yet stable, active ester intermediate. This suppresses side reactions (like N-acylurea formation) and prevents racemization, drastically increasing the efficiency of the EDCI coupling.

-

-

Coupling: Add 1.5 eq of the desired amine (e.g., substituted aniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 16 hours.

-

Systematic Workup: Wash the organic layer successively with 5% aqueous citric acid, saturated NaHCO₃, and brine.

-

Causality: This sequential wash is a self-purifying step. Citric acid removes unreacted basic amines and DIPEA; NaHCO₃ neutralizes and removes acidic byproducts (like unreacted starting material and HOBt); brine removes residual water.

-

-

Purification: Purify the concentrated crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure amide.

Quantitative Data & Yield Analysis

The structural modifications at the C1-carboxamide position heavily dictate the biological efficacy of the resulting derivatives. The table below summarizes typical reaction yields using the EDCI/HOBt protocol and the corresponding in vitro inhibitory activity against human 11β-HSD1 4.

| Compound Derivative | R-Group (Amine Coupled) | Coupling Reagents | Isolated Yield (%) | 11β-HSD1 IC₅₀ (Human, nM) |

| Derivative 1a | Adamantan-2-amine | EDCI / HOBt | 78% | 145 |

| Derivative 1b | 4-Aminoadamantan-1-ol | EDCI / HOBt | 82% | 210 |

| Derivative 1c | Bicyclo[2.2.1]heptan-2-amine | HATU / DIPEA | 71% | 340 |

| Derivative 1d | Substituted Aniline | EDCI / HOBt | 85% | 85 |

Data demonstrates that while bulky bicyclic systems are tolerated, specific substituted anilines provide the optimal stereoelectronic fit for the 11β-HSD1 binding pocket, resulting in sub-100 nM IC₅₀ values.

References

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available at: [Link]

-

Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors - RSC. Available at: [Link]

-

Patent Application Publication (10) Pub. No.: US 2011/0159019 A1 - Googleapis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 [smolecule.com]

- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Pharmacological Evaluation of 4-Aminoadamantane-1-carboxylic acid hydrochloride in NMDA Receptor Assays

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic pharmacology, radioligand binding, and functional calcium flux assays.

Executive Summary & Mechanistic Rationale

The adamantane scaffold has long been recognized as a "lipophilic bullet" in medicinal chemistry, providing exceptional structural rigidity and enhanced membrane permeability . Derivatives such as amantadine and memantine are clinically validated uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5) represents a functionalized derivative where the addition of a carboxylic acid moiety alters the electrostatic profile and hydrogen-bonding capacity within the receptor pore, offering a unique pharmacological tool for neuroprotection research.

As a Senior Application Scientist, I design assays not just to generate data, but to interrogate specific mechanistic states. Adamantane derivatives are uncompetitive, use-dependent channel blockers . They do not compete with glutamate at the orthosteric site. Instead, they bind to the phencyclidine (PCP) site located deep within the ion channel pore. Crucially, this site is only accessible when the channel is in the open state. This use-dependency is the cornerstone of their therapeutic index: they preferentially block excessively open channels (preventing excitotoxicity) while sparing transiently open channels required for normal synaptic transmission.

Mechanism of use-dependent NMDA receptor blockade by adamantane derivatives.

Protocol I: Radioligand Competition Binding Assay ([³H]MK-801)

To determine the binding affinity ( Ki ) of 4-Aminoadamantane-1-carboxylic acid hydrochloride at the NMDA receptor, we utilize a competition binding assay against [³H]MK-801 (Dizocilpine).

The Causality of Assay Design

Because MK-801 and adamantane derivatives bind to the channel pore, the receptor must be open for binding to occur . If you perform this assay in a standard basal buffer, the channel gate remains closed, the PCP site is hidden, and you will record false-negative binding. Therefore, the assay buffer is deliberately spiked with saturating concentrations of Glutamate (100 µM) and Glycine (100 µM) to force the channels into the open conformation.

Step-by-Step Methodology

-

Membrane Preparation: Homogenize rat forebrain tissue (or HEK293 cells stably expressing GluN1/GluN2A) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate/glycine, which can cause unpredictable baseline channel opening.

-

Compound Dilution: Prepare 4-Aminoadamantane-1-carboxylic acid hydrochloride in a 10-point dose-response curve (ranging from 0.1 µM to 300 µM) using the assay buffer. The hydrochloride salt form ensures complete aqueous solubility without the need for high DMSO concentrations, which can destabilize membranes.

-

Incubation Reaction: In a 96-well deep-well plate, combine:

-

50 µL of test compound (or buffer for total binding).

-

50 µL of [³H]MK-801 (final concentration 2 nM, near its Kd ).

-

100 µL of isolated membranes (approx. 100 µg protein/well).

-

Critical Addition: Ensure the buffer contains 100 µM Glutamate and 100 µM Glycine.

-

-

Equilibration: Incubate at room temperature for 120 minutes. The kinetics of uncompetitive channel blockers are notoriously slow; shorter incubations will not reach equilibrium, skewing the IC50 .

-

Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation fluid and read on a Microbeta counter.

Self-Validating System (Quality Control)

-

Non-Specific Binding (NSB): Define NSB by adding 10 µM unlabeled MK-801 to control wells. If the Total Binding to NSB ratio is < 5:1, the membrane preparation is compromised.

-

Reference Standard: Always run Memantine in parallel. Its IC50 should reliably fall between 0.5 - 1.5 µM.

Protocol II: Functional Calcium Flux Assay (Fluo-4 AM)

While binding assays confirm target engagement, they do not prove functional antagonism. To validate that 4-Aminoadamantane-1-carboxylic acid hydrochloride physically blocks ion permeation, we utilize a high-throughput intracellular calcium flux assay .

The Causality of Assay Design

We use Fluo-4 AM because the acetoxymethyl (AM) ester masks the dye's negative charges, allowing it to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, calcium-sensitive fluorophore inside the cell. We strictly require the addition of Probenecid (2.5 mM) to the assay buffer. Without Probenecid, organic anion transporters (like MRP1) will actively pump the cleaved Fluo-4 out of the cell, resulting in a collapsing baseline and uninterpretable kinetic data.

Step-by-step workflow for the Fluo-4 AM functional calcium flux assay.

Step-by-Step Methodology

-

Cell Seeding: Plate HEK293 cells stably expressing recombinant NMDARs (e.g., GluN1/GluN2B) at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

-

Dye Loading: Remove culture media. Add 20 µL of loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye dispersion), and 2.5 mM Probenecid in HBSS (Ca2+/Mg2+ free). Incubate for 45 minutes at 37°C.

-

Washing: Wash the cells three times with Assay Buffer (HBSS containing 2 mM CaCl2, Mg2+-free, 2.5 mM Probenecid) to remove extracellular dye. Note: Mg2+ must be omitted because extracellular magnesium causes a voltage-dependent block of the NMDA receptor, which would mask the effect of the adamantane derivative.

-

Compound Addition: Add 4-Aminoadamantane-1-carboxylic acid hydrochloride at varying concentrations. Pre-incubate for 15 minutes to allow the compound to equilibrate.

-

Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

-

Agonist Stimulation: The instrument automatically injects an EC80 concentration of Glutamate (10 µM) and Glycine (10 µM). Record the kinetic fluorescence response for an additional 120 seconds.

Self-Validating System (Quality Control)

-

Z'-Factor Calculation: Calculate the Z'-factor using the maximum signal (Agonist only) and minimum signal (Agonist + 10 µM MK-801). A Z'-factor > 0.5 confirms the assay is robust and the functional block observed by the test compound is statistically significant.

Quantitative Data Presentation

The structural modifications on the adamantane cage directly impact receptor affinity. The table below summarizes comparative pharmacological data, illustrating how 4-Aminoadamantane-1-carboxylic acid hydrochloride fits within the landscape of known adamantane-based uncompetitive antagonists .

| Compound | Target Receptor | Binding Affinity ( Ki , µM) | Functional IC50 (µM) | Mechanism of Action |

| Memantine | NMDAR (PCP Site) | 0.5 - 1.0 | 1.0 - 3.0 | Uncompetitive Antagonist |

| 4-Aminoadamantane-1-carboxylic acid HCl | NMDAR (PCP Site) | 2.5 - 5.0 | 8.0 - 12.0 | Uncompetitive Antagonist |

| Amantadine | NMDAR (PCP Site) | 10.0 - 15.0 | 30.0 - 50.0 | Uncompetitive Antagonist |

*Values for 4-Aminoadamantane-1-carboxylic acid are representative estimates derived from structurally analogous adamantane derivatives for assay validation benchmarking.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.[Link]

-

Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). "Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block." Journal of Neuroscience.[Link]

-

Li, M., & Xiong, Q. (2015). "High throughput screening technologies for ion channels." Acta Pharmacologica Sinica (via PMC).[Link]

-

Reynolds, I. J., & Miller, R. J. (1988). "Differential binding properties of [³H]dextrorphan and [³H]MK-801 in heterologously expressed NMDA receptors." Neuropharmacology (via PMC).[Link]

-

Joubert, J., et al. (2011). "Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection." Bioorganic & Medicinal Chemistry.[Link]

use of 4-Aminoadamantane-1-carboxylic acid hydrochloride as a chemical intermediate

Application Note: 4-Aminoadamantane-1-carboxylic Acid Hydrochloride as a Key Intermediate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the incorporation of rigid, three-dimensional aliphatic scaffolds is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule drugs. 4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS: 1245645-93-5) is a highly specialized chemical intermediate characterized by its virtually stress-free tricyclic adamantane core. This intermediate is critical in the synthesis of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors—therapeutics targeted for the treatment of metabolic syndrome, type 2 diabetes, and obesity[1].

As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic protocols for utilizing this adamantane derivative in drug development workflows.

Mechanistic Rationale: The Adamantane Pharmacophore

The selection of 4-aminoadamantane-1-carboxylic acid over linear alkyl or simple cycloalkyl alternatives is driven by three distinct structural advantages:

-

Metabolic Stability : Unbranched aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The bulky, rigid adamantane cage sterically shields the molecule, significantly extending its biological half-life.

-

Spatial Vectoring : The adamantane core locks the C1-carboxylic acid and C4-amino groups in a precise spatial orientation. This rigidity minimizes the entropic penalty upon target binding.

-

Hydrophobic Pocket Affinity : In the context of 11β-HSD1 inhibitors, the lipophilic adamantane cage perfectly occupies the enzyme's hydrophobic catalytic pocket, while the functional groups at C1 and C4 serve as critical vectors for hydrogen bonding with residues like Tyr183 and Ser170[1].

Fig 1: Structure-Activity Relationship (SAR) logic of the adamantane core in enzyme inhibition.

Quantitative Data: Influence of Adamantane Substitution

To demonstrate the importance of the specific functional groups on the adamantane core, researchers assayed various substituted derivatives for 11β-HSD1 inhibition[1]. The data highlights why 4-aminoadamantane-1-carboxylic acid is utilized as an intermediate rather than the final active pharmaceutical ingredient (API). The free carboxylic acid is too polar for optimal cellular permeability, but it serves as the perfect precursor to highly active carboxamides.

Table 1: SAR and Physicochemical Rationale of Adamantane Derivatives

| Derivative / Intermediate | Functional Group at C1 | 11β-HSD1 Inhibitory Activity | Physicochemical / Mechanistic Rationale |

| Lead Compound | Carboxamide (-CONH₂) | High (+++) | Optimal H-bonding with catalytic residues; excellent membrane permeability. |

| Intermediate (6e) | Carboxylic Acid (-COOH) | Reduced (+) | High polarity restricts cellular permeability; serves as a synthetic precursor. |

| Derivative (6d) | Hydroxyl (-OH) | Moderate (++) | Suboptimal H-bond donor/acceptor geometry compared to the amide. |

| Derivative (6b) | None (Adamantan-2-amine) | Low (-) | Complete loss of the C1 pharmacophore vector, preventing critical enzyme interactions. |

Synthesis Workflow & Validated Protocols

The conversion of commercially available starting materials into the final 11β-HSD1 inhibitor requires a highly controlled, convergent synthetic route. The workflow below outlines the transformation of 4-oxoadamantane-1-carboxylic acid into the target API via the 4-aminoadamantane intermediate.

Fig 2: Synthetic workflow from 4-oxoadamantane-1-carboxylic acid to 11β-HSD1 inhibitor APIs.

Protocol 1: Stereoselective Reductive Amination

This protocol details the synthesis of the intermediate itself. The reduction of 5-substituted 2-adamantanones exhibits specific π-facial stereoselectivity.

-

Objective: Convert 4-oxoadamantane-1-carboxylic acid to 4-aminoadamantane-1-carboxylic acid.

-

Causality & Insight: The reaction is a two-step, one-pot sequence. The ketone must be fully converted to the imine before hydrogen pressure is applied. Premature hydrogenation will reduce the ketone directly to an unwanted 4-hydroxyadamantane byproduct.

Step-by-Step Methodology:

-

Imine Formation: In a pressure-rated reaction vessel, dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in 7 N anhydrous ammonia in methanol (NH₃/MeOH)[2].

-

Incubation: Stir the mixture at room temperature for exactly 16 hours. Note: This extended incubation is the critical self-validating step to drive the equilibrium entirely towards the imine intermediate.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight). Safety Insight: Pd/C is highly pyrophoric when dry; ensure the vessel is purged with nitrogen prior to addition.

-

Hydrogenation: Pressurize the reaction vessel with hydrogen gas (H₂) to 40 psi. Agitate the mixture for 16 hours at room temperature[2].

-

Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol to maximize product recovery.

-

Isolation: Concentrate the filtrate under reduced pressure. To isolate the hydrochloride salt (which enhances solubility for future steps), dissolve the residue in minimal ether and precipitate using ethereal HCl.

Protocol 2: Amide Coupling for 11β-HSD1 Inhibitor Synthesis

Once isolated, the 4-aminoadamantane-1-carboxylic acid hydrochloride intermediate is coupled to a target scaffold (e.g., a sulfonamide or pyrazolo-pyrimidine core) to form the final drug candidate.

-

Objective: Couple the C4-amino group of the intermediate with an active core scaffold.

-

Causality & Insight: Due to the steric hindrance of the adamantane cage, standard coupling reagents often fail or result in low yields. The use of Hydroxybenzotriazole (HOBt) is strictly required to form a highly reactive active ester intermediate, which accelerates the nucleophilic attack by the hindered adamantyl amine[2].

Step-by-Step Methodology:

-

Activation: In a dry, nitrogen-purged round-bottom flask, dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Active Ester Formation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 eq) and HOBt (1.2 eq). Stir for 30–45 minutes at room temperature.

-

Amine Addition: Add the synthesized 4-Aminoadamantane-1-carboxylic acid hydrochloride (1.1 eq) to the activated mixture.

-

Neutralization: Immediately add N,N-Diisopropylethylamine (DIEA) (3.0 eq) dropwise. Insight: DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, generating the free amine in situ for the coupling reaction.

-

Reaction Monitoring: Stir at room temperature for 4–5 hours. Validate reaction completion via HPLC (monitoring the disappearance of the active ester).

-

Crystallization & Purification: Quench the completed reaction by pouring it slowly into ice-cold distilled water. The highly lipophilic coupled product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum to afford the target 11β-HSD1 inhibitor[2].

References

-

Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm (Royal Society of Chemistry). 1[1]

-

A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. Organic Process Research & Development (American Chemical Society). 2[2]

-

4-aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5. Sigma-Aldrich Product Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Aminoadamantane-1-carboxylic Acid Hydrochloride

Welcome to the technical support center for 4-Aminoadamantane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique bridged-ring amino acid. The rigid, three-dimensional adamantane cage imparts distinct physicochemical properties that can present challenges during purification.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications, such as its use as a pharmaceutical intermediate or a non-ionic organic buffer.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of 4-Aminoadamantane-1-carboxylic acid hydrochloride.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the compound's structure is crucial. It possesses a bulky, hydrophobic adamantane core, a basic amino group at a bridgehead position (position 4), and an acidic carboxylic acid group at another (position 1).[1] As a hydrochloride salt, the amino group is protonated (-NH₃⁺), which significantly enhances its solubility in polar solvents.[1]

Key properties include:

-

Form: It is typically a white crystalline powder.[1]

-

Solubility: It has moderate solubility in polar protic solvents like water, methanol, and ethanol.[1] The hydrophobic adamantane cage limits its solubility compared to simpler amino acids, while the ionic salt form makes it more soluble than its free base counterpart.[1] It is generally poorly soluble in nonpolar organic solvents.[2]

-

Amphoteric Nature: The free base form is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This allows for pH-dependent manipulation of its solubility, a key principle in acid-base extraction techniques.[1][3]

Q2: What are the most common types of impurities I might encounter in my crude sample?

A2: Impurities can originate from various stages of the synthesis.[4] Common classes include:

-

Unreacted Starting Materials: The precursors used in the synthesis may carry through to the final product.

-

Side-Reaction Products: The synthesis of adamantane derivatives can sometimes lead to isomers or related by-products. For instance, hydrolysis of an acetylamino precursor can sometimes yield a chloro-adamantane byproduct alongside the desired amino acid.[5]

-

Reagents and Catalysts: Inorganic salts, acids, or catalysts used during the reaction may persist in the crude material.[4]

-

Residual Solvents: Solvents used in the synthesis or initial work-up may be present.[4]

Q3: Which purification method should I try first for a crude batch?

A3: For most crystalline solids, recrystallization is the most effective and straightforward first-pass purification technique.[1][6] This method leverages the difference in solubility between the target compound and impurities in a chosen solvent system at different temperatures. For this specific compound, recrystallization from alcohols like methanol or ethanol, or mixed solvent systems, has been shown to be effective.[1][7]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is highly effective for quantifying the purity of adamantane derivatives and detecting non-volatile organic impurities.[4][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify impurities. The ¹H NMR spectrum typically shows a broad singlet for the carboxylic acid proton (~12.0-12.3 ppm) and another for the protonated amino group protons (~8.0-8.1 ppm).[1]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (231.72 g/mol ) and can help identify unknown impurities.[1]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during purification experiments in a practical question-and-answer format.

Problem: After recrystallization, my yield is very low.

-

Possible Cause 1: Incorrect solvent choice or excessive solvent volume. The "like dissolves like" principle is key.[10] If the compound is too soluble in the chosen solvent at room temperature, it will not crystallize out effectively upon cooling. Using too much solvent, even a suitable one, will also keep the product in solution.

-

Suggested Solution: Perform small-scale solvent screening to find an optimal system. A good recrystallization solvent should dissolve the crude product when hot but have low solubility when cold. Consider a mixed-solvent system. For example, dissolve the compound in a minimum amount of a "good" solvent (like hot methanol) and then add a "poor" solvent (like diethyl ether or acetone) dropwise until the solution becomes slightly cloudy (turbid).[5] Reheat to clarify and then cool slowly.

-

Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or cause the product to "crash out" as an amorphous solid, trapping impurities.

-

Suggested Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once at ambient temperature, induce further crystallization by placing it in an ice bath or refrigerator. This promotes the growth of larger, purer crystals.

Problem: My product separates as an oil instead of crystals during recrystallization.

-

Possible Cause 1: Presence of impurities. Certain impurities can act as "eutectic melters," depressing the melting point of the mixture and preventing proper crystal lattice formation.

-

Suggested Solution: Attempt a different purification method first to remove the problematic impurities. An acid-base extraction could be effective at removing neutral organic impurities that might hinder crystallization.[3] Alternatively, try dissolving the oil in a small amount of solvent and adding a non-polar "anti-solvent" (like hexane) to see if it will precipitate as a solid, a process known as trituration.

-

Possible Cause 2: The boiling point of the recrystallization solvent is higher than the melting point of the compound. This is less likely for a salt but possible for the free base.

-

Suggested Solution: Ensure you are using a solvent with a boiling point well below the compound's melting or decomposition temperature.

Problem: Analytical tests (HPLC/NMR) show that impurities are still present after recrystallization.

-

Possible Cause: Co-crystallization. The impurity may have very similar solubility properties and molecular structure to your target compound, allowing it to be incorporated into the crystal lattice.

-

Suggested Solution: A secondary purification technique based on a different principle is required. Column chromatography on silica gel can separate compounds based on polarity differences.[2] For adamantane derivatives, which can be challenging to separate due to similar physical properties, RP-HPLC is a powerful alternative for achieving high purity.[8][9]

Problem: An emulsion formed during my acid-base extraction that won't separate.

-

Possible Cause: Vigorous shaking of the separatory funnel can create fine droplets that are slow to coalesce.[3] High concentrations of dissolved material can also increase the viscosity of a layer, preventing separation.

-

Suggested Solution: First, allow the funnel to stand undisturbed for a longer period. Gently swirling the funnel instead of shaking can help. To "break" a persistent emulsion, add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps force the separation of the organic and aqueous phases. If the emulsion persists, a gentle centrifugation of the mixture can also be effective.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification methods. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization from a Methanol/Water System

This protocol is an excellent starting point for purifying gram-scale quantities of the crude product.

-

Dissolution: In an Erlenmeyer flask, add the crude 4-Aminoadamantane-1-carboxylic acid hydrochloride. Add the minimum volume of hot methanol required to fully dissolve the solid with gentle swirling.

-

Induce Turbidity: While the solution is still warm, add deionized water dropwise until the solution just begins to turn persistently cloudy.

-

Re-dissolution: Gently reheat the mixture until the solution becomes clear again. Be careful not to boil off too much solvent.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this stage.

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any soluble impurities clinging to the surface.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or non-ionizable impurities.[11]

-

Dissolution: Dissolve the crude product in deionized water.

-

Removal of Neutral/Acidic Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Shake gently and allow the layers to separate. Drain and discard the organic layer, which contains neutral impurities. If acidic impurities are suspected, first wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃) before this step.[3]

-

Precipitation of Free Amino Acid: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) dropwise with stirring to adjust the pH to the isoelectric point of the amino acid, where its net charge is zero and its water solubility is minimal. This will cause the free amino acid (4-aminoadamantane-1-carboxylic acid) to precipitate out as a solid.

-

Isolation of Free Base: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.

-

Conversion back to Hydrochloride Salt: Suspend the purified free amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Cool in an ice bath and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) dropwise with stirring.

-

Final Isolation: The hydrochloride salt will precipitate. Collect the pure product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Data & Visualization

Data Tables

Table 1: Solubility Profile of 4-Aminoadamantane-1-carboxylic acid hydrochloride

| Solvent Class | Solvent | Solubility | Rationale / Reference |

| Polar Protic | Water | Moderately Soluble | The hydrochloride salt form enhances water solubility.[1] |

| Polar Protic | Methanol | Moderately Soluble | Can form hydrogen bonds with the functional groups.[1] |

| Polar Protic | Ethanol | Moderately Soluble | Similar to methanol.[1] |

| Polar Aprotic | Acetonitrile | Soluble | Mentioned as a potential recrystallization solvent.[1] |

| Non-polar | Hexane, Toluene | Poorly Soluble | The bulky, nonpolar adamantane cage dominates interactions.[2] |

| Ethers | Diethyl Ether | Poorly Soluble | Primarily nonpolar character. |

Table 2: Recommended Solvent Systems for Recrystallization

| Primary Solvent (Good) | Anti-Solvent (Poor) | Application Notes |

| Methanol | Water | Good for forming well-defined crystals.[7][12] |

| Ethanol | Diethyl Ether | Effective, but ether is highly flammable. Use with caution. |

| 2-Propanol | Acetone | A common combination for polar compounds.[1][5] |

| Acetonitrile | Toluene | Can be effective if polar impurities are the main issue. |

Workflow Diagrams

Caption: General troubleshooting workflow for purification.

Caption: Decision tree for selecting a primary purification method.

References

-

ResearchGate. (n.d.). Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

-

ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin. Available at: [Link]

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

-

The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Available at: [Link]

- Google Patents. (n.d.). CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride.

-

Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Available at: [Link]

-

HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

-

Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Available at: [Link]

-

ThaiScience. (n.d.). Microwave Method for the Synthesis of Amantadine Hydrochloride. Available at: [Link]

-

Bulletin of the Georgian National Academy of Sciences. (2017). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Available at: [Link]

-

Frontiers. (n.d.). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Available at: [Link]

-

Medigraphic. (n.d.). A modified method for synthesis of amantadine hydrochloride. Available at: [Link]

-

IJPSR. (2021, February 18). a simple method for synthesis of amantadine hydrochloride. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Available at: [Link]

-

ACS Omega. (2022, February 4). Simple and Economical Process for Producing Amantadine Hydrochloride. Available at: [Link]

-

ResearchGate. (2020, January 28). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Available at: [Link]

- Google Patents. (n.d.). US5599998A - Method for the synthesis of adamantane amines.

-

NIST WebBook. (n.d.). Adamantane-1-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). Amantadine. Available at: [Link]

-

ACS Publications. (2022, February 4). Simple and Economical Process for Producing Amantadine Hydrochloride. Available at: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 5. science.org.ge [science.org.ge]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

optimizing reaction conditions for adamantane carboxylation

Welcome to the Adamantane Functionalization Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, synthetic chemists, and drug development professionals navigate the thermodynamic and kinetic challenges of adamantane carboxylation.

Because adamantane is a bulky, highly lipophilic cycloalkane, functionalizing its unactivated C–H bonds requires precise control over reaction environments. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures, self-validating protocols, and modern optimization strategies.

Expert FAQs: Mechanistic Insights & Optimization

Q1: My Koch-Haaf carboxylation of adamantane is yielding less than 40%, and I am recovering unreacted starting material. What is the primary mechanistic failure point? Answer: The failure almost certainly lies in the kinetics of your carbon monoxide (CO) generation versus the lifetime of the 1-adamantyl cation. The Koch-Haaf reaction relies on concentrated sulfuric acid to abstract a hydride from the tertiary C–H bond, forming a stable carbocation[1]. If you add formic acid (the CO precursor) too rapidly, the CO gas bubbles out of the solution before it can successfully collide with and trap the bulky 1-adamantyl cation[1]. You must throttle the addition of formic acid to ensure a steady, dissolved concentration of CO.